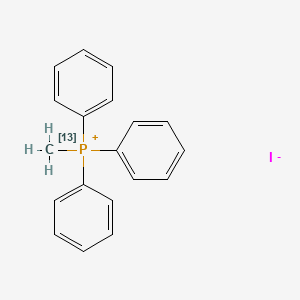

Methyl-13C-triphenylphosphonium iodide

Description

Significance of Carbon-13 Enrichment in Mechanistic and Synthetic Investigations

Carbon-13 (¹³C) is a stable isotope of carbon with a natural abundance of approximately 1.1%. sigmaaldrich.com Enriching a molecule with ¹³C at a specific position is a cornerstone of modern mechanistic chemistry. In nuclear magnetic resonance (NMR) spectroscopy, the ¹³C nucleus has a nuclear spin of ½ (the same as a proton), which makes it NMR-active. fishersci.com While natural abundance ¹³C NMR is a standard technique, the low abundance and sensitivity can be limiting. By strategically incorporating a ¹³C label, researchers can dramatically enhance the signal for that specific carbon, allowing for the unambiguous tracking of its fate in a chemical reaction. This is invaluable for distinguishing between proposed reaction pathways, identifying bond-forming and bond-breaking steps, and studying molecular rearrangements. Furthermore, in mass spectrometry, the increased mass of the ¹³C-labeled molecule allows for easy differentiation from its unlabeled counterpart, enabling the study of metabolic processes and the quantification of molecules in complex mixtures. fishersci.com

Role of Phosphonium (B103445) Salts as Key Intermediates in Organic Synthesis

Phosphonium salts are a class of organophosphorus compounds characterized by a positively charged phosphorus atom bonded to four organic groups, typically with a halide or other counteranion. researchgate.net They are of paramount importance in organic synthesis, primarily serving as stable, isolable precursors to phosphorus ylides, also known as Wittig reagents. chemicalbook.comnih.gov These ylides are generated by treating the phosphonium salt with a strong base. wikipedia.org The resulting ylide is a powerful nucleophile that reacts with aldehydes and ketones in one of the most fundamental carbon-carbon bond-forming reactions: the Wittig reaction. tandfonline.com This reaction is a versatile and widely used method for the synthesis of alkenes, offering excellent control over the location of the newly formed double bond. wikipedia.orglumenlearning.com Beyond the Wittig reaction, phosphonium salts also find applications as phase-transfer catalysts and as intermediates in the synthesis of other complex organic molecules. cdnsciencepub.com

Overview of Methyl-13C-triphenylphosphonium Iodide as a Specialized Research Reagent

This compound is the isotopically labeled version of the common Wittig reagent precursor, methyltriphenylphosphonium (B96628) iodide. In this specialized reagent, the carbon atom of the methyl group is a ¹³C isotope. This compound is synthesized for the express purpose of introducing a ¹³C-labeled methylene (B1212753) (=¹³CH₂) group onto a molecule via the Wittig reaction. Its use allows researchers to precisely track the introduction and subsequent transformations of this specific carbon atom within a larger molecular framework. As a research tool, it provides definitive answers in mechanistic studies of olefination reactions and is instrumental in synthesizing ¹³C-labeled standards for tracer studies in fields ranging from atmospheric chemistry to metabolic analysis. proquest.comgoogle.comscribd.com

Interactive Data Tables

Table 1: Physical and Chemical Properties

| Property | Value | Source(s) |

| Compound Name | This compound | scbt.com |

| CAS Number | 81826-67-7 | scbt.com |

| Molecular Formula | (¹³C)C₁₈H₁₈PI | scbt.com |

| Molecular Weight | 405.22 g/mol | scbt.com |

| Appearance | White to light yellow powder | chemicalbook.comsigmaaldrich.com |

| Melting Point | 183-185 °C (for unlabeled) | chemicalbook.comsigmaaldrich.com |

| Solubility | Soluble in water, methanol (B129727), acetone, dichloromethane | fishersci.com |

Table 2: Expected Spectroscopic Data Highlights

| Spectroscopic Technique | Expected Observation for this compound | Rationale | Source(s) |

| ¹H NMR | The methyl proton signal will appear as a doublet. | The ¹H nuclei on the labeled methyl group will couple to the spin-active ¹³C nucleus (¹JCH coupling). | chemicalbook.com |

| ¹³C NMR | An intense, distinct signal for the labeled methyl carbon. | The position is highly enriched with ¹³C (>99%) compared to the natural abundance (1.1%) of the phenyl carbons. This signal will also show a large one-bond coupling to the phosphorus atom (¹JPC). | chemicalbook.comwikipedia.org |

| ³¹P NMR | The phosphorus signal will appear as a doublet. | The ³¹P nucleus will couple to the adjacent ¹³C nucleus (¹JPC coupling). | wikipedia.orgacs.org |

| Mass Spectrometry | The molecular ion peak will be one mass unit higher than the unlabeled compound. | The presence of the ¹³C isotope instead of the more common ¹²C increases the overall mass. | fishersci.com |

Table 3: Detailed Research Findings

| Research Area | Reactant(s) | Labeled Product | Purpose of Study | Source(s) |

| Atmospheric Chemistry | This compound, Nopinone | β-caryophyllene-¹³C (a labeled alkene) | To synthesize an isotopically labeled standard for studying the formation mechanisms and molecular composition of secondary organic aerosols (SOA) from biogenic emissions. | proquest.comcaltech.edu |

| Mechanistic Organic Chemistry | This compound, 2-chloro-2-phenylcyclobutanone | 1-(chloromethylene-¹³C)-2-phenylcyclobutane | To elucidate the carbanionic rearrangement mechanisms of halomethylenecyclobutanes, specifically to determine the stereochemistry of the migrating group during ring-enlargement reactions. | scribd.comacs.org |

Structure

3D Structure of Parent

Properties

CAS No. |

81826-67-7 |

|---|---|

Molecular Formula |

C19H18IP |

Molecular Weight |

405.2 g/mol |

IUPAC Name |

(113C)methyl(triphenyl)phosphanium;iodide |

InChI |

InChI=1S/C19H18P.HI/c1-20(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19;/h2-16H,1H3;1H/q+1;/p-1/i1+1; |

InChI Key |

JNMIXMFEVJHFNY-YTBWXGASSA-M |

SMILES |

C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[I-] |

Isomeric SMILES |

[13CH3][P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[I-] |

Canonical SMILES |

C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[I-] |

Pictograms |

Irritant |

Origin of Product |

United States |

Synthetic Strategies and Methodological Development for Methyl 13c Triphenylphosphonium Iodide

Synthesis of Carbon-13 Enriched Methyl Iodide Precursors

The synthesis of high-purity Methyl-13C-triphenylphosphonium iodide begins with the preparation of its critical precursor, ¹³C-labeled methyl iodide (iodomethane). The quality and isotopic enrichment of this precursor are paramount to the success of the final product.

Routes from ¹³C-Methanol and Related ¹³C-Substrates

The most prevalent and well-established method for preparing methyl iodide, which is directly applicable to its isotopically labeled counterpart, involves the reaction of methanol (B129727) with a combination of red phosphorus and iodine. orgsyn.orgyoutube.com In this process, phosphorus and iodine react in situ to form phosphorus triiodide (PI₃). This highly reactive intermediate immediately reacts with the ¹³C-methanol present in the mixture to yield the desired ¹³C-methyl iodide and phosphorous acid as a byproduct. youtube.com The reaction is exothermic, and because ¹³C-methyl iodide has a low boiling point (approximately 42°C), careful temperature control is necessary to prevent loss of the volatile product. youtube.comsigmaaldrich.com

Alternative synthetic routes have also been explored. One such method involves the reaction of ¹³C-methanol with constant-boiling hydriodic acid; however, this reaction is reversible, which can limit the final yield. orgsyn.orgstackexchange.com Another approach is the reaction of a ¹³C-methylating agent, such as ¹³C-dimethyl sulfate, with an iodide salt like potassium or sodium iodide. orgsyn.orgstackexchange.com This method allows for the distillation of the ¹³C-methyl iodide as it is formed. stackexchange.com

| Property | Value | Source(s) |

| Synonyms | ¹³C Labeled iodomethane, Methyl-¹³C iodide | sigmaaldrich.comsigmaaldrich.com |

| CAS Number (Labeled) | 4227-95-6 | isotope.com |

| Molecular Formula | ¹³CH₃I | sigmaaldrich.com |

| Molecular Weight | 142.93 g/mol | sigmaaldrich.comisotope.com |

| Physical Form | Liquid | sigmaaldrich.com |

| Boiling Point | 42 °C | sigmaaldrich.com |

| Storage Conditions | 2-8°C, Protect from light | isotope.com |

| Stabilizer | Contains copper wire | isotope.com |

Quaternization of Triphenylphosphine (B44618) with ¹³C-Labeled Iodomethane

The key step in forming the phosphonium (B103445) salt is the quaternization of triphenylphosphine. This is a classic Sₙ2 reaction where the phosphorus atom of triphenylphosphine acts as a nucleophile, attacking the electrophilic ¹³C-methyl group of ¹³C-methyl iodide and displacing the iodide ion. wikipedia.org

Optimization of Reaction Conditions for High Yield and Purity

The reaction to form methyltriphenylphosphonium (B96628) iodide is generally efficient and high-yielding. A common procedure involves dissolving triphenylphosphine and a slight molar excess of ¹³C-methyl iodide in a suitable solvent and stirring the mixture at room temperature. orgsyn.org The reaction typically proceeds over several hours, often overnight, to ensure completion. orgsyn.org The resulting Methyl-¹³C-triphenylphosphonium iodide, being a salt, is often insoluble in the reaction solvent and precipitates out as a crystalline solid. orgsyn.org This precipitation drives the reaction toward completion and simplifies isolation. The solid product can then be collected by simple filtration. Following this type of procedure, yields are reported to be very high, often exceeding 95%. prepchem.com

| Parameter | Condition | Source(s) |

| Reactants | Triphenylphosphine, Iodomethane | orgsyn.orgprepchem.com |

| Stoichiometry | Slight molar excess of Iodomethane (e.g., 1.07 to 1.3 equivalents) | orgsyn.orgprepchem.com |

| Solvent | Benzene (B151609) | orgsyn.org |

| Temperature | Room Temperature | orgsyn.org |

| Reaction Time | 12 hours | orgsyn.org |

| Isolation | Filtration of precipitate | orgsyn.org |

| Reported Yield | 95.4% | prepchem.com |

Solvent Effects on Product Formation and Crystallization

The choice of solvent plays a critical role in both the reaction rate and the ease of product isolation. For quaternization reactions, rates can be influenced by solvent polarity, with studies showing increased rates in polar aprotic solvents like DMSO. researchgate.net However, for the synthesis of Methyl-¹³C-triphenylphosphonium iodide, using a non-polar solvent such as benzene is a common and effective strategy. orgsyn.org In such a solvent, the starting materials (triphenylphosphine and methyl iodide) are soluble, but the resulting ionic phosphonium salt is not. This causes the product to precipitate as it forms, which, according to Le Châtelier's principle, helps to drive the reaction forward. The resulting crystalline solid can be easily separated by filtration. The choice of a non-polar solvent thus provides a significant advantage for purification, as the product is isolated directly from the reaction mixture in a relatively pure state.

Advanced Purification and Isolation Techniques for Labeled Phosphonium Salts

After initial isolation, further purification of the Methyl-¹³C-triphenylphosphonium iodide may be necessary to remove unreacted starting materials or side products. The most common impurity is triphenylphosphine oxide (Ph₃PO), which can form from the slow oxidation of triphenylphosphine by air. wikipedia.org

The primary method for purifying the phosphonium salt is recrystallization, which leverages the solubility differences between the desired product and impurities. wikipedia.org A key technique involves washing or recrystallizing the crude product from a solvent in which triphenylphosphine oxide is more soluble than the phosphonium salt. Hot ethanol (B145695) or isopropanol (B130326) are effective for this purpose, as Ph₃PO is more soluble in these polar solvents than triphenylphosphine itself. wikipedia.orgnih.gov After filtration, the purified product is typically washed with a non-polar solvent like benzene or petroleum ether to remove any remaining non-polar impurities and then dried under reduced pressure. orgsyn.orgnih.gov This ensures a high-purity, crystalline product ready for its intended application.

Comparative Analysis of Synthetic Methodologies for Isotopic Efficiency

The primary and most direct route for the synthesis of this compound involves the quaternization of triphenylphosphine with a 13C-labeled methyl iodide ([¹³C]H₃I). This reaction is a classic example of a nucleophilic substitution (SN2) reaction, where the phosphorus atom of triphenylphosphine acts as the nucleophile, attacking the electrophilic carbon of methyl iodide. youtube.com

A general procedure for the synthesis of the unlabeled analogue, methyltriphenylphosphonium iodide, involves reacting triphenylphosphine with methyl iodide in a suitable solvent, such as benzene or diethyl ether. youtube.comrsc.orgorgsyn.org The reaction is typically stirred at room temperature for several hours, leading to the precipitation of the phosphonium salt, which can then be isolated by filtration. rsc.orgorgsyn.org For the synthesis of the 13C-labeled compound, the same fundamental methodology is applied, with the critical difference being the use of [¹³C]methyl iodide as the alkylating agent. rsc.org The synthesis of a deuterium-labeled analogue, triphenyl(trideuteriomethyl)phosphonium iodide, also follows this established pathway, utilizing deuterated methyl iodide (CD₃I).

The isotopic efficiency of this synthesis is critically dependent on several factors:

Purity of the Labeled Precursor: The isotopic enrichment of the final product, this compound, is directly proportional to the isotopic purity of the starting [¹³C]methyl iodide. Commercially available [¹³C]methyl iodide typically has high isotopic enrichment (e.g., 99 atom % ¹³C), which is crucial for achieving a high isotopic purity in the final phosphonium salt.

Reaction Conditions: The reaction is generally clean and high-yielding. youtube.com To maximize the incorporation of the expensive ¹³C isotope, it is common to use a slight excess of the labeled methyl iodide to ensure the complete conversion of triphenylphosphine. However, from a cost-perspective of the labeled reagent, using a slight excess of triphenylphosphine might be considered to drive the reaction to completion with respect to the labeled precursor. The choice of solvent and reaction time can also be optimized to ensure high chemical yield, which in turn preserves the isotopic label within the desired product. Solvents like benzene, toluene, or diethyl ether are commonly employed. youtube.comrsc.orgorgsyn.org

Purification: The product typically precipitates from the reaction mixture and can be purified by washing with a non-polar solvent to remove any unreacted starting materials. rsc.orgorgsyn.org This straightforward purification method minimizes the risk of isotopic fractionation that might occur with more complex purification techniques like chromatography.

While alternative, more complex methods for the synthesis of phosphonium salts exist, such as those starting from phosphine (B1218219) oxides or involving C-P bond coupling, the direct alkylation of triphenylphosphine with an alkyl halide remains the most efficient and atom-economical method, which is a key consideration for isotopic labeling. rsc.orgorganic-chemistry.org The simplicity and high-yielding nature of the SN2 reaction between triphenylphosphine and [¹³C]methyl iodide make it the superior strategy for achieving high isotopic efficiency in the preparation of this compound.

Below is a table summarizing typical reaction parameters for the synthesis of methyltriphenylphosphonium iodide, which are directly applicable to the synthesis of its 13C-labeled counterpart.

| Starting Material 1 | Starting Material 2 | Solvent | Reaction Time | Yield | Reference |

| Triphenylphosphine | Methyl iodide | Benzene | 12 hours | 94% | orgsyn.org |

| Triphenylphosphine | Methyl iodide | Diethyl ether | 2 days | 91.2% |

Table 1: Synthetic Parameters for Methyltriphenylphosphonium Iodide

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the structure of organic molecules in solution. For Methyl-¹³C-triphenylphosphonium iodide, a combination of ¹³C, ¹H, ³¹P, and two-dimensional NMR techniques provides a complete picture of its molecular framework.

¹³C NMR Analysis: Chemical Shifts, Coupling Constants (¹JPC, ²JPC, ¹JCC)

The most critical parameters in the ¹³C NMR spectrum of Methyl-¹³C-triphenylphosphonium iodide are the carbon-phosphorus and carbon-carbon coupling constants.

¹JPC (One-Bond Phosphorus-Carbon Coupling): This coupling between the phosphorus atom and the directly attached ¹³C-labeled methyl carbon is expected to be significant. In similar phosphonium (B103445) salts, ¹JPC values are typically in the range of 50-60 Hz. This large coupling constant is a definitive indicator of the direct P-C bond.

²JPC (Two-Bond Phosphorus-Carbon Coupling): Coupling also occurs between the phosphorus atom and the ipso-carbons of the phenyl rings (the carbons directly attached to the phosphorus). These two-bond coupling constants are generally smaller than ¹JPC values.

¹JCC (One-Bond Carbon-Carbon Coupling): While not applicable to the methyl group itself, if any of the phenyl ring carbons were also ¹³C labeled, ¹JCC coupling constants would provide information about the bond hybridization and electronic environment within the aromatic system.

A hypothetical data table for the key ¹³C NMR signals is presented below, based on expected values from similar compounds.

| Carbon Atom | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |

| ¹³C H₃-P⁺ | Value not available | ¹JPC = Value not available |

| C_ipso (Phenyl) | Value not available | ²JPC = Value not available |

| C_ortho_ (Phenyl) | Value not available | ³JPC = Value not available |

| C_meta_ (Phenyl) | Value not available | ⁴JPC = Value not available |

| C_para_ (Phenyl) | Value not available | ⁵JPC = Value not available |

Note: Specific experimental values for Methyl-¹³C-triphenylphosphonium iodide are not available in the searched literature. The table is illustrative of the expected data.

¹H NMR and Deuterium (B1214612) (²H) NMR for Confirmation of Methyl Group Integrity

The ¹H NMR spectrum provides information about the protons in the molecule. The methyl protons in Methyl-¹³C-triphenylphosphonium iodide would appear as a doublet of doublets. The primary splitting would be due to the two-bond coupling with the phosphorus atom (²JPH), and the secondary, larger splitting would be due to the one-bond coupling with the ¹³C nucleus (¹JCH). The magnitude of ¹JCH is typically around 125 Hz for sp³ hybridized carbons. Observation of this large coupling constant provides definitive confirmation of the integrity of the ¹³C-labeled methyl group.

Deuterium (²H) NMR spectroscopy could be employed if the methyl group were deuterated in addition to being ¹³C-labeled (i.e., -¹³CD₃). The ²H NMR spectrum would show a singlet for the deuterium atoms, and the absence of the corresponding proton signals in the ¹H NMR spectrum would confirm the isotopic substitution.

³¹P NMR Spectroscopy: Phosphonium Center Characterization

³¹P NMR spectroscopy is a powerful tool for characterizing phosphorus-containing compounds. researchgate.net Phosphonium salts typically exhibit a single resonance in the ³¹P NMR spectrum. For Methyltriphenylphosphonium (B96628) bromide, a chemical shift of around +22 ppm has been reported. The chemical shift for the iodide salt is expected to be in a similar region. The key feature in the ³¹P NMR spectrum of Methyl-¹³C-triphenylphosphonium iodide would be the splitting of the phosphorus signal into a doublet due to the one-bond coupling with the ¹³C nucleus (¹JPC). The observation of this coupling would unambiguously confirm the P-¹³C bond.

Two-Dimensional NMR Techniques (e.g., HSQC, HMBC, COSY) for Connectivity Mapping

Two-dimensional (2D) NMR techniques are crucial for establishing the connectivity between different atoms in a molecule. chemicalbook.commpg.de

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment would show a correlation between the ¹³C-labeled methyl carbon and its attached protons. This would appear as a single cross-peak, definitively linking the ¹H and ¹³C signals of the methyl group. mpg.de

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment would reveal longer-range correlations. For instance, correlations would be expected between the methyl protons and the ipso-carbons of the phenyl rings (a three-bond correlation). Also, correlations between the phenyl protons and the ¹³C-labeled methyl carbon (a three-bond correlation) would be observed. chemicalbook.com

COSY (Correlation Spectroscopy): A COSY experiment is used to identify proton-proton couplings. In this case, it would primarily show correlations between the ortho, meta, and para protons on the phenyl rings, helping to assign these signals in the ¹H NMR spectrum.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the vibrational modes of a molecule. The isotopic labeling in Methyl-¹³C-triphenylphosphonium iodide has a predictable effect on these vibrational modes.

Isotopic Effects on Vibrational Modes of the Methyl Group

The substitution of a ¹²C atom with a heavier ¹³C atom in the methyl group leads to a decrease in the vibrational frequencies of the modes involving this carbon atom. This is a direct consequence of the relationship between vibrational frequency, force constant (k), and reduced mass (μ) of the vibrating system (ν ∝ √(k/μ)). An increase in mass leads to a lower frequency, assuming the force constant of the bond remains the same.

The most noticeable shifts would be observed for the C-H stretching and bending vibrations of the methyl group.

C-H Stretching Vibrations: The symmetric and asymmetric stretching vibrations of the ¹³C-H bonds would appear at a lower wavenumber (cm⁻¹) compared to the ¹²C-H stretches in the unlabeled compound.

C-H Bending Vibrations: Similarly, the scissoring, wagging, twisting, and rocking modes of the methyl group would also shift to lower frequencies upon ¹³C labeling.

Characterization of Phosphonium Ion and Iodide Counterion Interactions

Recent studies on phosphonium-based ionic liquids reveal that the large size of the phosphonium cation, combined with the delocalization of the positive charge over the phenyl rings, results in relatively weak, non-directional electrostatic interactions with the counterion. mdpi.commdpi.com This is in contrast to smaller, more localized cations like ammonium. In the case of Methyl-13C-triphenylphosphonium iodide, the interaction with the iodide anion can be further investigated using techniques like vibrational spectroscopy. For instance, studies on related phosphonium iodide salts have identified specific vibrational modes corresponding to the P–I stretching, which directly represents the interaction between the phosphonium cation and the iodide anion. mdpi.comresearchgate.net

Furthermore, research has shown that phosphonium salts can act as σ-hole donors, forming photoactive charge transfer complexes with counterions like iodide. chinesechemsoc.org Under light irradiation, these complexes can undergo single-electron transfer, a process highly dependent on the proximity and electronic coupling between the cation and anion. chinesechemsoc.org The specific isotopic labeling in this compound offers a unique handle to probe these interactions with enhanced sensitivity using 13C NMR spectroscopy, where changes in the chemical shift of the labeled carbon can indicate variations in its electronic environment due to ion pairing effects.

Mass Spectrometry (MS) for Isotopic Purity and Fragmentation Analysis

Mass spectrometry is an indispensable tool for confirming the identity, isotopic enrichment, and structural integrity of labeled compounds.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-resolution mass spectrometry provides highly accurate mass measurements, allowing for the unambiguous determination of a compound's elemental formula. For this compound, the cationic portion, [CH₃PPh₃]⁺, is the species typically observed in positive-ion mode ESI-MS. The incorporation of one ¹³C atom in place of a ¹²C atom results in a predictable mass shift.

A key application of HRMS is in distinguishing between compounds with the same nominal mass but different elemental compositions. The theoretical exact mass of the ¹³C-labeled cation can be calculated and compared to the experimentally measured value, confirming both the elemental composition and the successful incorporation of the isotope. nih.govresearchgate.net For example, a study on the total synthesis of Deoxypyridinoline-13C2,15N1 utilized high-resolution ESI-TOF mass spectrometry to confirm the masses of isotopically labeled intermediates, including (Methyl-13C)triphenylphosphonium iodide. thieme-connect.de The fragmentation pathways of organophosphorus compounds, including aromatic phosphonium salts, have been studied using HRMS, providing insight into their structural characteristics. nih.govacs.org

Table 1: Theoretical and Expected HRMS Data for Methyl-13C-triphenylphosphonium Cation This table is generated based on established principles of mass spectrometry and is for illustrative purposes.

| Species | Elemental Formula | Theoretical Monoisotopic Mass (Da) |

|---|---|---|

| Unlabeled Cation | [C₁₉H₁₈P]⁺ | 277.1141 |

Isotope Ratio Mass Spectrometry (IRMS) for Precise Isotopic Abundance

While HRMS confirms the presence of the ¹³C isotope, Isotope Ratio Mass Spectrometry (IRMS) is the gold standard for determining the precise level of isotopic enrichment. This technique measures the ratio of the abundance of a heavy isotope to a light one (e.g., ¹³C/¹²C) with extremely high precision. For a compound like this compound, which is often synthesized with a target enrichment of 99 atom % ¹³C, IRMS can verify that the enrichment level meets the required specifications for its intended use in quantitative studies. researchgate.netnih.gov

The methodology involves converting the sample into a simple gas (typically CO₂) without isotopic fractionation, which is then analyzed by the mass spectrometer. The ability to precisely quantify isotopic abundance is critical in applications like metabolic labeling studies or as internal standards in quantitative mass spectrometry, where the ratio of the labeled to the unlabeled compound is measured. nih.govacs.orgnih.gov

X-ray Crystallography of Related Phosphonium Salts for Solid-State Structural Insights

Table 2: Representative Crystallographic Data for a Related Phosphonium Salt (Tetraphenylphosphonium Bromide Dichloromethane Solvate) Data sourced from a study on Tetraphenylphosphonium Bromide crystallization. mdpi.com

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 10.3525 |

| b (Å) | 16.925 |

| c (Å) | 13.4858 |

Mechanistic Investigations and Reaction Pathway Elucidation Using 13c Labeling

Generation and Reactivity of ¹³C-Labeled Methylenetriphenylphosphorane (B3051586) (Wittig Ylide)

The primary application of methyl-¹³C-triphenylphosphonium iodide in mechanistic studies begins with its conversion to the corresponding ¹³C-labeled Wittig reagent, methylenetriphenylphosphorane. This is achieved through a standard acid-base reaction where the phosphonium (B103445) salt is deprotonated by a strong base. wikipedia.org The choice of base is critical and can influence the subsequent reactivity and stereoselectivity of the Wittig reaction. masterorganicchemistry.com

Generation of the Ylide: The reaction involves the removal of a proton from the methyl group, which is made acidic by the adjacent positively charged phosphorus atom. Common strong bases used for this purpose include n-butyllithium (n-BuLi), sodium amide (NaNH₂), and potassium tert-butoxide. wikipedia.org

Ph₃P⁺–¹³CH₃ I⁻ + Base → Ph₃P=¹³CH₂ + [Base-H]⁺ + I⁻

The resulting ¹³C-labeled methylenetriphenylphosphorane (Ph₃P=¹³CH₂) is a highly polar and basic species, typically described as a resonance hybrid of two contributing structures: the ylide (Ph₃P=¹³CH₂) and the ylid (Ph₃P⁺–¹³CH₂⁻). wikipedia.org This reagent is usually generated and used in situ without isolation. wikipedia.org

The reactivity of this labeled ylide is centered on the nucleophilic character of the ¹³C-labeled carbon. It readily reacts with the electrophilic carbonyl carbon of aldehydes and ketones. wikipedia.orgwikipedia.org This initial step initiates the Wittig olefination sequence, ultimately leading to the formation of a new carbon-carbon double bond, where one of the carbons is the ¹³C label, and triphenylphosphine (B44618) oxide. wikipedia.org The presence of the ¹³C label allows for precise tracking of the methylene (B1212753) group throughout the reaction mechanism.

Detailed Studies of ¹³C-Traced Wittig Olefination Mechanisms

The Wittig reaction's mechanism has been a subject of extensive debate, with the central question revolving around the nature of the intermediates. researchgate.netpitt.edu Isotopic labeling with ¹³C has been instrumental in providing clarity. The long-proposed mechanism involving a betaine (B1666868) intermediate has been largely superseded by a model centered on a [2+2] cycloaddition to form an oxaphosphetane directly, especially under salt-free conditions. wikipedia.orgpsu.edu

The stereochemistry of the alkene product (Z or E) is a key aspect of the Wittig reaction. wikipedia.org The use of ¹³C-labeled ylides helps in analyzing the formation and fate of the diastereomeric oxaphosphetane intermediates (cis and trans), which directly precede the alkene products. The ratio of these intermediates often dictates the final Z/E ratio of the alkene under kinetic control. pitt.edu

Studies with non-stabilized ylides, such as ¹³C-labeled methylenetriphenylphosphorane, generally favor the formation of Z-alkenes. organic-chemistry.orgnih.gov The prevailing theory suggests that this preference arises from a kinetically controlled, asynchronous [2+2] cycloaddition leading to the oxaphosphetane. wikipedia.org The ¹³C label, observable by ¹³C NMR, allows for the characterization of the oxaphosphetane intermediates. For example, the ¹³C-¹³¹P coupling constants (¹JCP) in ¹³C-labeled oxaphosphetanes provide structural information, helping to confirm the cyclic structure and the position of the labeled carbon. scispace.com Research by Vedejs and others has shown that under lithium-free conditions, the reaction is kinetically controlled, and the cis-oxaphosphetane (leading to the Z-alkene) is formed faster. wikipedia.orgpitt.edu

Kinetic Isotope Effects (KIEs) are a powerful tool for probing reaction mechanisms, and ¹³C labeling is central to these measurements. By comparing the reaction rates of the ¹²C and ¹³C-labeled reagents, researchers can determine whether the labeled carbon is involved in the rate-determining step of the reaction.

In the Wittig reaction of a stabilized ylide with anisaldehyde, ¹³C KIEs were measured to probe the transition state. psu.edu The results supported a mechanism with two sequential transition states for C-C and P-O bond formation, respectively. psu.edu However, molecular dynamics simulations indicated that the betaine structure existing between these two transition states is often bypassed, having a lifetime of less than a few hundred femtoseconds, which is shorter than the timescale of molecular vibrations. psu.edu This suggests that while a betaine-like structure may be on the potential energy surface, it does not exist as a stable, equilibrated intermediate in most reaction trajectories. researchgate.netpsu.edu

| Parameter | Value | Interpretation | Reference |

| ¹³C KIEs (k¹²/k¹³) | Modest but significant | C-C bond formation is at least partially rate-limiting. | psu.edu |

| Betaine Half-life (computed) | ~90 fs | The betaine is a bypassed, non-equilibrated species. | psu.edu |

The course of the Wittig reaction can be significantly influenced by the reaction conditions, particularly the solvent and the base used, which often introduces salts (e.g., lithium halides). masterorganicchemistry.comwikipedia.org

Solvent Effects: The polarity of the solvent can alter the stereochemical outcome of the Wittig reaction, especially for semi-stabilized ylides. researchgate.net In some cases, increasing solvent polarity has been shown to increase the proportion of the Z-alkene. researchgate.net While the betaine intermediate was initially thought to be stabilized by polar solvents, evidence now suggests that solvent effects are more complex, influencing the transition state energies of the cycloaddition pathway. pitt.edu

Base and Salt Effects: The presence of lithium salts, often resulting from the use of organolithium bases like n-BuLi, can dramatically alter the reaction's stereoselectivity. masterorganicchemistry.comwikipedia.org Lithium ions can coordinate to the oxygen atom in the intermediates, potentially stabilizing a betaine-like species or influencing the equilibrium between cis and trans oxaphosphetanes. researchgate.netorganic-chemistry.org This "stereochemical drift" can lead to a higher proportion of the thermodynamically more stable E-alkene. wikipedia.org Using sodium-based bases (e.g., NaNH₂ or NaHMDS) or including additives like crown ethers to sequester cations can help maintain kinetic control and favor the Z-alkene under "salt-free" conditions. masterorganicchemistry.comresearchgate.net ¹³C-labeling studies in the presence of different cations allow for direct observation of the distinct intermediates and their relative stabilities via ¹³C NMR.

Isotopic Labeling in Oxidative Addition Reactions to Metal Complexes

Beyond the Wittig reaction, methyl-¹³C-triphenylphosphonium iodide is a precursor for introducing ¹³C-labeled methyl groups into organometallic complexes. This is particularly useful for studying oxidative addition reactions, a fundamental step in many catalytic cycles.

Oxidative addition involves the addition of a substrate, such as an alkyl halide, to a metal center, which increases the oxidation state and coordination number of the metal. nih.gov While methyl iodide is a common substrate for these studies, using a ¹³C-labeled version allows for unambiguous tracking of the methyl group. nih.govrsc.org

For instance, in the study of rhodium(I) or platinum(II) complexes, the oxidative addition of ¹³C-methyl iodide can be followed by ¹³C and ³¹P NMR spectroscopy. nih.govresearchgate.net

[LₙM] + ¹³CH₃I → [LₙM(¹³CH₃)(I)]

The presence of the ¹³C label allows for:

Confirmation of the Product Structure: The coupling between the ¹³C-labeled methyl carbon and the metal center (e.g., ¹⁰³Rh or ¹⁹⁵Pt) and any phosphine (B1218219) ligands provides definitive proof of the methyl group's attachment to the metal.

Mechanistic Elucidation: In subsequent reactions, such as migratory insertion (e.g., CO insertion), the label's position can be tracked to confirm the pathway. For example, the conversion of a metal-methyl complex to a metal-acetyl complex can be followed. [LₙM(¹³CH₃)(CO)] → [LₙM(CO¹³CH₃)]

Kinetic Isotope Effect Studies: Comparing the rates of oxidative addition for CH₃I and ¹³CH₃I can provide insight into the transition state of the C-I bond cleavage and C-M bond formation, similar to the KIE studies in the Wittig reaction. researchgate.net

Determination of Rate-Determining Steps and Transition State Geometries

Isotopic labeling is a cornerstone of determining the rate-determining steps of a reaction through the measurement of kinetic isotope effects (KIEs). The ¹³C-KIE compares the rate of a reaction with the ¹³C-labeled reagent to the rate with the natural abundance ¹²C reagent. A KIE value significantly different from unity indicates that the bond to the isotopic label is being altered in the rate-determining step.

In the context of the Wittig reaction, where Methyl-13C-triphenylphosphonium iodide is converted to its corresponding ylide (methylidene-13C-triphenylphosphorane), the ¹³C label on the ylidic carbon provides insight into the key bond-forming step. For non-stabilized ylides, such as the one derived from the title compound, the reaction with an aldehyde proceeds through a cycloaddition to form an oxaphosphetane intermediate. The formation of the C-C bond between the ylide and the aldehyde carbonyl is considered the rate-determining step. core.ac.uk

Computational studies have been employed to predict the KIE for this process. Density functional theory (DFT) and Hartree-Fock (HF) calculations on analogous non-stabilized ylides reacting with aldehydes have been performed to model the transition state. These calculations help in visualizing the geometry of the transition state and understanding the bonding changes that give rise to the observed KIE. For instance, calculations for the reaction of a non-stabilized ylide with benzaldehyde (B42025) predicted a ¹³C KIE of 1.039, suggesting that the C-C bond formation is indeed part of the rate-limiting step, as the carbon atom transitions from sp² hybridization in the ylide to sp³ in the intermediate. While experimental KIEs for the title compound are not widely published, these theoretical values underscore the utility of ¹³C labeling in probing these fleeting structures.

| Reactants | Computational Method | Calculated ¹³C KIE (k¹²/k¹³) | Reference |

|---|---|---|---|

| Butylidenetriphenylphosphorane + Benzaldehyde | HF/3-21G* | 1.039 | |

| Anisaldehyde + Stabilized Ylide | M06-2X/6-31+G** | ~1.04 (Ylide Carbon) |

Investigation of Carbon-Carbon Bond Formation Mechanisms

The definitive placement of a ¹³C label makes this compound an invaluable tracer for mapping the flow of carbon atoms during the assembly of molecular skeletons.

Nucleophilic Alkylation Reactions with Labeled Methyl Groups

The synthesis of this compound itself is a prime example of a nucleophilic alkylation reaction used for isotopic labeling. It is typically prepared via the reaction of triphenylphosphine with methyl-13C iodide. In this Sₙ2 reaction, the phosphorus atom of triphenylphosphine acts as the nucleophile, attacking the ¹³C-labeled methyl iodide and displacing the iodide ion to form the stable phosphonium salt.

The primary utility of the resulting salt is to serve as a precursor to the corresponding Wittig reagent, methylidene-13C-triphenylphosphorane. Upon treatment with a strong base, the proton on the labeled methyl group is abstracted to form the ylide. This ylide is then used in the Wittig reaction, which effectively transfers the labeled methylene (=¹³CH₂) group to a carbonyl compound, forming a new carbon-carbon double bond. This two-step sequence—alkylation to form the salt followed by olefination—is a robust method for introducing an exocyclic, isotopically labeled methylene group into a molecule. One notable application includes the synthesis of ¹³C-β-pinene from nopinone, where the labeled phosphonium salt was used to trace the contribution of biogenic volatile organic compounds to atmospheric aerosols.

Computational and Theoretical Studies

Computational chemistry provides a microscopic view of reaction mechanisms, and when combined with isotopic labeling studies, it offers a powerful synergistic approach to understanding chemical reactivity.

Density Functional Theory (DFT) Calculations for Reaction Paths and Energetics

DFT calculations have become instrumental in studying the intricate details of the Wittig reaction pathway. For reactions involving ylides derived from this compound, DFT methods such as B3LYP and M06-2X are used to map the potential energy surface. These calculations can determine the relative energies of reactants, intermediates, transition states, and products.

Studies on analogous systems reveal that the reaction proceeds via an asynchronous [2+2] cycloaddition mechanism. DFT calculations show two key transition states: one for the initial C-C bond formation (TS1) and a second for the subsequent P-O bond formation (TS2) leading to the oxaphosphetane intermediate. The calculated energy barriers for these steps provide a quantitative basis for identifying the rate-determining step. For example, in the reaction of a stabilized ylide with anisaldehyde, DFT calculations showed that the betaine, a potential intermediate between TS1 and TS2, is often bypassed.

| Species | Description | Calculated Relative Free Energy (kcal/mol) | Reference |

|---|---|---|---|

| Reactants | Ylide + Aldehyde | 0.0 | |

| TS1 | C-C Bond Formation Transition State | +17.1 | |

| TS2 | P-O Bond Formation Transition State | +16.4 | |

| Oxaphosphetane | 4-membered Ring Intermediate | -15.6 |

Note: Data is for a stabilized ylide system but illustrates the computational approach applicable to the title compound's reactions.

Quantum Chemical Modeling of Isotopic Effects on Reactivity

Quantum chemical modeling is essential for the quantitative prediction and interpretation of kinetic isotope effects. The difference in mass between ¹³C and ¹²C leads to different zero-point vibrational energies (ZPVEs) for bonds involving the carbon atom. In a reaction's transition state, the vibrational frequency of the bond being broken or formed is altered. Quantum chemical models calculate these vibrational frequencies for both the ground state and the transition state of the isotopically labeled and unlabeled species.

The predicted KIE arises from the difference in the change in ZPVE between the ground state and the transition state for the two isotopes. For the Wittig reaction, the conversion of the ylidic carbon from a planar sp² state to a tetrahedral sp³-like state in the transition state leads to a change in vibrational modes. Computational models, such as those using the M06-2X functional, can calculate these effects with considerable accuracy, providing KIE values that can be directly compared with experimental data to validate the proposed transition state structure and reaction mechanism. This modeling confirms that C-C bond formation is partially or fully rate-limiting, as indicated by the calculated KIEs being greater than one.

Molecular Dynamics Simulations of Phosphonium Ylide Reactivity

Molecular dynamics (MD) simulations have emerged as a powerful tool for providing a time-resolved perspective on the reactivity of phosphonium ylides, complementing experimental and static computational approaches. These simulations model the atomic motions within a system over time, offering granular insights into reaction trajectories, the influence of solvent molecules, and the lifetimes of transient intermediates. The use of isotopically labeled compounds, such as this compound, in conjunction with MD simulations, is particularly valuable for tracing reaction pathways and for direct comparison with experimental kinetic isotope effect (KIE) data.

MD simulations have been instrumental in dissecting the complex mechanism of the Wittig reaction, particularly in resolving the debate between a concerted pathway and a stepwise mechanism involving a betaine intermediate. comporgchem.com By simulating hundreds of reaction trajectories, researchers can analyze the sequence of bond-forming and bond-breaking events and the temporal separation between them.

One significant study combined experimental KIE measurements with quantum mechanics (QM) computations and MD simulations to probe the Wittig reaction mechanism. comporgchem.com While static QM calculations using different density functionals predicted varying potential energy surfaces (stepwise vs. concerted), MD simulations provided a more nuanced picture that could better reconcile the experimental data. comporgchem.com

The data generated from these simulations can be extensive, offering a statistical view of the reaction dynamics. Key parameters extracted from MD trajectories often include the duration of specific reaction events, the distribution of intermediate lifetimes, and the influence of solvent configuration on the reaction pathway.

Interactive Data Table: Simulated Reaction Trajectory Analysis

Below is a representative table summarizing the types of findings that can be obtained from molecular dynamics simulations of a phosphonium ylide reaction. The data illustrates a bimodal distribution of reaction pathways as described in research literature. comporgchem.com

| Trajectory Group | Number of Trajectories | Percentage of Total | Key Observation | Average Lifetime in Betaine Region (ps) |

| Productive (Concerted-like) | 64 | 50% | Direct formation of oxaphosphetane from transition state 1 (< 150 fs) | N/A |

| Productive (Stepwise-like) | 64 | 50% | Residence in the betaine intermediate region before forming product | 1.5 |

| Non-Productive (Reversal) | 76 | - | Formation of C-C bond followed by rupture and return to reactants | - |

| Total Initiated | 360 | 100% | Includes all initiated trajectories from the transition state region | - |

Note: The data presented is illustrative and based on findings reported in computational organic chemistry studies. comporgchem.com The number of trajectories is based on a published study involving 360 initiated trajectories, with 128 leading to product.

Furthermore, MD simulations, particularly methods like Car-Parrinello molecular dynamics and metadynamics, can be employed to explore the entire reaction landscape for various types of ylides (non-stabilized, semi-stabilized, and stabilized). researchgate.net These advanced techniques can overcome the limitations of traditional methods by using enhanced sampling to simulate the complete reaction process, providing a more comprehensive understanding of the factors that govern selectivity in the Wittig reaction. researchgate.net

The use of a ¹³C-labeled precursor like this compound is implicitly crucial for these studies. While the simulation itself tracks every atom, the ¹³C label provides the critical link to experimental validation. For example, KIEs calculated from the MD simulation trajectories by tracking the ¹³C-labeled carbon can be directly compared with KIEs measured experimentally using the labeled compound. Agreement between the simulated and experimental KIEs lends significant confidence to the computational model and its mechanistic predictions. comporgchem.com

Applications in Academic Organic Synthesis and Isotopic Trace Studies

Synthesis of ¹³C-Labeled Alkenes and their Derivatives

The Wittig reaction, a reliable method for converting aldehydes and ketones into alkenes, is the principal application of methyl-¹³C-triphenylphosphonium iodide. masterorganicchemistry.comlibretexts.org The reaction involves the formation of a phosphorus ylide by treating the phosphonium (B103445) salt with a strong base. This ylide then reacts with a carbonyl compound to yield an alkene and triphenylphosphine (B44618) oxide. libretexts.org The incorporation of the ¹³C isotope in the methyl group of the phosphonium salt allows for the precise placement of a stable isotopic label in the resulting alkene product. thieme-connect.de

General Wittig Reaction Scheme:

A simplified representation of the Wittig reaction using Methyl-¹³C-triphenylphosphonium iodide to produce a ¹³C-labeled alkene.

The stereochemical outcome of the Wittig reaction can be controlled to selectively produce either the Z (cis) or E (trans) isomer of an alkene. This control is largely dependent on the nature of the phosphorus ylide. Ylides derived from simple alkyltriphenylphosphonium salts, such as methyltriphenylphosphonium (B96628) iodide, are considered non-stabilized ylides. These ylides typically react under kinetic control to predominantly form the Z-alkene. quora.compitt.edu The reaction proceeds through a four-membered oxaphosphetane intermediate, and for non-stabilized ylides, the formation of the cis-substituted intermediate is kinetically favored, leading to the Z-alkene upon decomposition. libretexts.org

Conversely, stabilized ylides, which contain an electron-withdrawing group on the carbon of the ylide, tend to favor the formation of the more thermodynamically stable E-alkene. quora.com While methyl-¹³C-triphenylphosphonium iodide itself leads to a terminal alkene without E/Z isomerism, its derivatives can be designed to control stereochemistry. For instance, a modified Wittig reaction, such as the Stork-Zhao-Wittig olefination, can be employed for the synthesis of Z-iodoalkenes, which are valuable intermediates for further synthetic transformations. orgsyn.org

Factors Influencing Stereoselectivity in Wittig Reactions:

| Ylide Type | Predominant Product | Controlling Factor |

|---|---|---|

| Non-stabilized | Z-alkene | Kinetic Control |

The Wittig reaction is a powerful tool in the total synthesis of complex natural products and other intricate organic molecules. numberanalytics.comunigoa.ac.innumberanalytics.com The use of methyl-¹³C-triphenylphosphonium iodide allows for the introduction of a ¹³C label into these complex structures at a specific and known position. This isotopic enrichment is invaluable for subsequent structural elucidation by NMR spectroscopy and for mechanistic studies of the synthesized molecules.

The synthesis of complex molecules often involves multiple steps, and the Wittig reaction provides a reliable method for carbon-carbon bond formation with predictable regiochemistry. libretexts.org For example, it has been instrumental in the synthesis of various natural products, including alkaloids and polyketides. mcmaster.canih.gov By employing the ¹³C-labeled reagent, researchers can construct complex scaffolds that are tagged for analytical purposes, facilitating their characterization and the study of their biological activities. researchgate.net

Development of ¹³C-Labeled Ligands and Catalysts for Organometallic Chemistry

Phosphines are a critical class of ligands in homogeneous catalysis, widely used in transition metal-catalyzed reactions such as cross-coupling and hydrogenation. acs.orggessnergroup.comsigmaaldrich.com The electronic and steric properties of phosphine (B1218219) ligands are crucial for the activity and selectivity of the catalyst. snnu.edu.cn The synthesis of ¹³C-labeled phosphine ligands allows for detailed mechanistic studies of catalytic cycles using ¹³C NMR spectroscopy.

Methyl-¹³C-triphenylphosphonium iodide can serve as a precursor for the synthesis of such labeled ligands. For example, a ¹³C-labeled methyl group can be introduced into a ligand scaffold, and subsequent chemical transformations can convert this into a more complex phosphine ligand. The ability to track the ¹³C label provides insights into ligand-metal interactions, ligand exchange processes, and the behavior of the catalyst during the reaction. ethz.chnih.gov

Tracer Studies in Biosynthetic Pathways and Metabolic Networks (Conceptual Framework)

Isotopically labeled compounds are essential tools for tracing the flow of atoms through metabolic pathways, a technique known as metabolic flux analysis (MFA). rsc.orgalfa-chemistry.com By introducing a ¹³C-labeled substrate into a biological system, researchers can follow the incorporation of the isotope into various metabolites. This provides a detailed map of metabolic networks and helps to quantify the activity of different pathways. rsc.org

Methyl-¹³C-triphenylphosphonium iodide can be used to synthesize ¹³C-labeled molecules that mimic natural substrates or their precursors. Once introduced into a cell or organism, the ¹³C-labeled molecule can be metabolized, and the distribution of the ¹³C label in the resulting products can be analyzed by mass spectrometry or NMR spectroscopy. This allows for the elucidation of biosynthetic pathways and the identification of key metabolic intermediates. For example, a ¹³C-labeled fatty acid or amino acid synthesized using a Wittig reaction with the labeled phosphonium salt could be used to study lipid metabolism or protein biosynthesis. rsc.org

Application in Reaction Monitoring via In-Situ ¹³C NMR

In-situ NMR spectroscopy is a powerful technique for monitoring chemical reactions in real-time, providing information on reaction kinetics, intermediates, and mechanisms. ucc.ie The use of a ¹³C-labeled starting material, such as a product derived from methyl-¹³C-triphenylphosphonium iodide, can significantly enhance the utility of this technique. The distinct signal of the ¹³C nucleus allows for clear and unambiguous tracking of the labeled molecule throughout the course of a reaction. dissertationhomework.com

By monitoring the disappearance of the reactant's ¹³C signal and the appearance of the product's ¹³C signal, one can obtain precise kinetic data. wpmucdn.com Furthermore, the chemical shift of the ¹³C nucleus is highly sensitive to its local electronic environment, making it possible to identify and characterize transient intermediates that may be present in low concentrations. rsc.org This approach is particularly valuable for studying complex reaction mechanisms where multiple steps and intermediates are involved.

Research into ¹³C-Labeled Precursors for Advanced Materials Science

The Wittig reaction is not only a tool for the synthesis of discrete molecules but also for the preparation of monomers and polymers for materials science applications. numberanalytics.com Conjugated polymers, which are used in organic electronics, photovoltaics, and light-emitting diodes (OLEDs), are often synthesized through reactions that create carbon-carbon double bonds, such as the Wittig olefination. sigmaaldrich.com

By using methyl-¹³C-triphenylphosphonium iodide, researchers can synthesize ¹³C-labeled monomers. These labeled monomers can then be polymerized to create ¹³C-enriched polymers. The presence of the ¹³C label allows for detailed characterization of the polymer structure and dynamics using solid-state NMR spectroscopy. This information is crucial for understanding the relationship between the material's structure and its electronic and optical properties, thereby guiding the design of new and improved materials. rsc.orgresearchgate.net

Polymer Synthesis with ¹³C-Enriched Monomers for Microstructural Analysis

The precise control over polymer architecture is paramount in tailoring its physical and chemical properties. The microstructural analysis of polymers, including tacticity, monomer sequence distribution, and the identification of defects, is crucial for establishing structure-property relationships. High-resolution ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for these detailed analyses. nih.gov The strategic placement of a ¹³C label within a monomer unit significantly enhances the NMR signal of the labeled carbon, facilitating its detection and providing a clear window into the polymer's microstructure.

Methyl-13C-triphenylphosphonium iodide is instrumental in the synthesis of ¹³C-enriched monomers that can be subsequently polymerized. The Wittig reaction, a versatile and widely used method for the formation of carbon-carbon double bonds, allows for the conversion of aldehydes and ketones into alkenes. escholarship.org By employing this compound, a ¹³C-labeled methylene (B1212753) (=¹³CH₂) group can be introduced into a molecule, thereby creating a ¹³C-labeled monomer.

Detailed Research Findings:

In a representative synthetic approach, a monomer precursor bearing an aldehyde or ketone functionality is reacted with this compound in the presence of a strong base to yield the corresponding ¹³C-labeled vinyl monomer. This monomer can then be copolymerized with other monomers to create a polymer chain with specifically labeled sites.

For instance, the synthesis of ¹³C-labeled 1,4-divinylbenzene (B89562) has been demonstrated using this compound and terephthalaldehyde. core.ac.uk The resulting labeled divinylbenzene (B73037) can act as a cross-linking agent in polymerization reactions, allowing for the investigation of the cross-linking sites and the network structure of the resulting thermoset polymer using solid-state ¹³C NMR.

The analysis of the ¹³C NMR spectra of such labeled polymers provides unambiguous assignment of resonances corresponding to different monomer arrangements (e.g., head-to-tail, head-to-head) and stereochemical configurations (e.g., isotactic, syndiotactic, atactic). The enhanced signal from the ¹³C label allows for the quantification of these microstructural features with high precision, even at low concentrations.

Below is a hypothetical data table illustrating the type of information that can be obtained from the ¹³C NMR analysis of a polymer synthesized with a ¹³C-enriched monomer.

| Polymer Microstructure Parameter | Chemical Shift (ppm) of ¹³C Label | Relative Integral |

| Isotactic (mm) triad | 145.2 | 0.25 |

| Syndiotactic (rr) triad | 144.8 | 0.55 |

| Heterotactic (mr) triad | 145.0 | 0.20 |

| Head-to-Head linkage | 142.5 | 0.05 |

| Chain-end group | 110.7 | 0.02 |

This table is illustrative and displays the kind of data derived from such an experiment.

Investigation of Charge Transport in Organic Electronic Materials with Labeled Components

The performance of organic electronic devices, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs), is fundamentally governed by the efficiency of charge transport through the active organic semiconductor layer. Understanding the mechanisms of charge transport, whether through a band-like or hopping model, is a central theme in materials science. Isotopic labeling offers a unique and subtle perturbation to study these phenomena without significantly altering the electronic structure of the material.

The substitution of a lighter isotope with a heavier one (e.g., ¹²C with ¹³C) increases the nuclear mass, which can influence vibrational frequencies and electron-phonon coupling within the organic semiconductor. These changes, though small, can have a measurable impact on charge carrier mobility. iphy.ac.cn Theoretical predictions suggest that the presence of heavier isotopes can decrease carrier mobility, particularly in systems where nuclear tunneling plays a significant role in charge transfer. nih.govbit.edu.cn

Detailed Research Findings:

This compound can be utilized to synthesize organic semiconductor molecules with site-specific ¹³C labels. For example, it has been used in the synthesis of ¹³C-labeled precursors for creating larger conjugated systems. core.ac.uk These labeled molecules can then be incorporated into the active layer of an organic electronic device.

By comparing the charge transport characteristics of devices made with the ¹³C-labeled material to those of identical devices made with the unlabeled counterpart, researchers can probe the isotope effect on charge mobility. Theoretical studies have predicted that for certain organic semiconductors, such as naphthalene (B1677914) diimide derivatives, a ¹³C-substitution on the backbone can lead to a decrease in electron mobility. nih.govresearchgate.net Conversely, for other molecules like rubrene, the predicted isotope effect is negligible. nih.gov The presence or absence of a significant isotope effect provides valuable insights into the dominant charge transport mechanisms. nih.gov

Experimental studies on the isotope effect in organic semiconductors have shown that the substitution of hydrogen with deuterium (B1214612) (a more significant mass change) can influence charge mobility. Similar, albeit smaller, effects are expected for ¹³C substitution. The magnitude of the isotope effect is predicted to be dependent on the degree of electron-phonon coupling in the material. iphy.ac.cn

The following interactive data table summarizes theoretical predictions for the isotope effect on electron mobility in different organic semiconductors.

| Organic Semiconductor | Isotopic Substitution | Predicted Change in Electron Mobility |

| N,N'-bis(n-hexyl)-naphthalene diimide | All ¹³C-substitution on backbone | ~7% decrease nih.gov |

| N,N'-bis(n-hexyl)-naphthalene diimide | All-deuteration on alkyls | ~18% decrease nih.gov |

| Rubrene | All-deuteration | Nearly no effect nih.gov |

| Tetracene | All-deuteration | Nearly no effect nih.gov |

This table presents theoretically predicted values and serves to illustrate the concept of using isotopic labeling to study charge transport.

Advanced Analytical Methodologies Leveraging Carbon 13 Enrichment

Development of ¹³C-Detected NMR Experiments for Structural Assignment in Complex Mixtures

The low natural abundance of ¹³C (~1.1%) often limits the effectiveness of standard carbon Nuclear Magnetic Resonance (NMR) spectroscopy, particularly for analyzing complex mixtures where signals can be weak and overlapping. The use of Methyl-13C-triphenylphosphonium iodide, with its enriched ¹³C-methyl group, provides a significant boost in signal intensity, enabling the application of sophisticated ¹³C-detected NMR experiments.

Isotopic labeling is a potent tool for simplifying the analysis of intricate chemical systems. rsc.org By introducing a ¹³C-labeled compound like this compound into a reaction, the signals corresponding to the reagent and its subsequent products become highly distinct and easily traceable in the ¹³C NMR spectrum. This approach is invaluable for structural elucidation, especially when dealing with organophosphorus compounds which can present complex coupling patterns. researchgate.net

Advanced pulse sequences and high-field magnets further enhance the utility of ¹³C enrichment. Techniques such as ¹³C-¹³C Correlation Spectroscopy (COSY), while challenging with natural abundance samples, become feasible with labeled compounds, allowing for the direct mapping of carbon skeletons in reaction products. nih.gov Even in paramagnetic systems, direct ¹³C detection, aided by isotopic enrichment and specialized pulse sequences, can reveal signals that are otherwise invisible in standard ¹H-detected experiments, providing crucial information about molecular structure close to a metal center. mdpi.com

Table 1: Comparison of NMR Detection Methods for Complex Mixtures

| Feature | Standard ¹³C NMR (Natural Abundance) | ¹³C-Detected NMR with Isotopic Labeling |

| Sensitivity | Low, due to ~1.1% natural abundance. | High, due to nearly 100% enrichment at the labeled site. |

| Signal Overlap | High probability in complex mixtures. | Labeled signals are distinct and easily identified. |

| Experiment Time | Long acquisition times often required. | Shorter acquisition times for targeted signal detection. |

| Advanced Experiments (e.g., 2D ¹³C-¹³C COSY) | Often impractical due to low sensitivity. nih.gov | Feasible, enabling detailed structural mapping. nih.gov |

| Applicability | General structural analysis. | Targeted analysis of reaction pathways and product structures. rsc.org |

Application in Isotopic Dilution Mass Spectrometry (IDMS) for Quantitative Analysis

Isotopic Dilution Mass Spectrometry (IDMS) is a premier quantitative technique renowned for its high accuracy and precision. The method involves adding a known amount of an isotopically labeled version of the analyte to a sample to serve as an internal standard. The ratio of the unlabeled (native) to the labeled analyte is then measured by a mass spectrometer.

This compound is an ideal internal standard for the precise quantification of its unlabeled counterpart, methyltriphenylphosphonium (B96628) iodide, or other related phosphonium (B103445) salts in various matrices. Because the ¹³C-labeled standard is chemically identical to the analyte, it co-elutes in chromatographic separations and experiences the same ionization efficiency in the mass spectrometer. This perfectly compensates for sample loss during preparation and for matrix effects during analysis, leading to highly reliable results.

This approach significantly improves precision compared to other calibration methods. nih.gov The use of stable isotope-labeled standards, such as in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for proteomics, has become a cornerstone of quantitative analysis, allowing for the simultaneous detection and relative quantification of thousands of molecules with high confidence. nih.gov The application of this compound in an IDMS workflow would similarly enable robust and accurate quantification essential for process optimization, quality control, and kinetic studies.

Mechanistic Spectroscopy with ¹³C-Labeling for Real-Time Reaction Monitoring

Understanding reaction mechanisms and kinetics is fundamental to chemical process development. The ¹³C label in this compound serves as a powerful spectroscopic handle for monitoring the progress of reactions in real time, most notably the Wittig reaction.

By using techniques that couple flow chemistry with mass spectrometry (MS) or NMR spectroscopy, chemists can track the transformation of reactants into intermediates and final products. microsaic.comrsc.org In a Wittig reaction involving this compound, the ¹³C-labeled methyl group can be followed from the initial phosphonium salt, through the formation of the key phosphonium ylide intermediate, and into the final alkene product.

Real-time ¹³C NMR spectroscopy allows for the direct observation and quantification of ¹³C-labeled metabolites and reaction components as they evolve. nih.gov This provides invaluable data on reaction rates, the presence of transient intermediates, and the formation of byproducts. microsaic.com For instance, monitoring the disappearance of the ¹³C signal from the starting material and the concurrent appearance of the ¹³C signal in the product provides a direct measure of reaction kinetics without the need for quenching or offline analysis. rsc.org

Table 2: Tracking the ¹³C Label in a Wittig Reaction

| Reaction Stage | Compound | Role of ¹³C Label | Analytical Insight |

| Start | This compound | Identifies the starting material. | Initial concentration and stability. |

| Intermediate | Triphenyl(¹³C-methylene)phosphorane (Ylide) | Confirms the formation of the key reactive intermediate. | Ylide stability and concentration over time. |

| Product | ¹³C-labeled Alkene | Traces the labeled carbon into the final product. | Product formation rate and yield. |

| Byproduct | Triphenylphosphine (B44618) oxide | Unlabeled byproduct. | Confirms completion of the reaction cycle. |

Utilization in Hyperpolarization Techniques for Enhanced NMR Sensitivity (e.g., DNP, SABRE)

A primary limitation of NMR spectroscopy is its inherently low sensitivity. pku.edu.cn Hyperpolarization techniques can overcome this by increasing the nuclear spin polarization by several orders of magnitude, resulting in a dramatic signal enhancement. researchwithrowan.com ¹³C-labeled molecules are central to many of these advanced methods.

Dissolution Dynamic Nuclear Polarization (d-DNP): This technique involves transferring the high polarization of electron spins to nuclear spins at very low temperatures. nih.govberkeley.edu The hyperpolarized sample is then rapidly dissolved and transferred to an NMR spectrometer for analysis. ¹³C-labeled compounds, such as [1-¹³C]pyruvate, have been successfully hyperpolarized using d-DNP for real-time metabolic imaging. nih.govnih.gov this compound, with its specific ¹³C label, is a suitable candidate for d-DNP, which could enable its use in highly sensitive NMR studies.

Signal Amplification by Reversible Exchange (SABRE): SABRE is a chemical method that uses a polarization transfer catalyst to transfer spin order from parahydrogen to a target substrate without chemical modification of the substrate itself. pku.edu.cn The technique has been successfully applied to hyperpolarize ¹³C- and ¹⁵N-labeled molecules. nih.govnih.gov The SABRE-SHEATH (SABRE in Shield Enables Alignment Transfer to Heteronuclei) method is particularly effective for transferring polarization to heteronuclei like ¹³C. This compound could be hyperpolarized via SABRE, which would dramatically increase its NMR signal and allow for detection at concentrations far below the normal limits of conventional NMR.

These hyperpolarization methods transform ¹³C-labeled molecules into highly sensitive probes, opening up new avenues for their application in chemical analysis and biomedical imaging. berkeley.edunih.gov

Future Directions and Emerging Research Frontiers

Integration of Methyl-13C-triphenylphosphonium Iodide in Automated Synthesis and Flow Chemistry

The demand for rapid and efficient synthesis of complex organic molecules has propelled the development of automated synthesis and flow chemistry platforms. The integration of this compound into these systems represents a significant step forward for high-throughput screening and optimization of reactions involving ¹³C-labeled compounds.

Automated synthesis systems, coupled with real-time reaction analysis, can leverage the ¹³C label in this compound to quickly determine reaction kinetics, conversion rates, and the formation of byproducts. The distinct spectroscopic signature of the ¹³C-labeled methyl group allows for non-invasive monitoring of the reaction progress.

Table 1: Comparison of Batch vs. Flow Chemistry for Wittig Reactions

| Feature | Batch Chemistry | Flow Chemistry |

| Reaction Control | Less precise, potential for temperature and concentration gradients. | Precise control over temperature, pressure, and mixing. |

| Scalability | Challenging, often requires re-optimization. | More straightforward, linear scalability. |

| Safety | Handling of unstable intermediates can be hazardous on a large scale. | Improved safety due to small reaction volumes and better heat dissipation. |

| Reproducibility | Can be variable between batches. | High reproducibility due to consistent reaction conditions. numberanalytics.com |

| Reagent Integration | Standard for most laboratory syntheses. | Well-suited for the introduction of gases and unstable reagents like ylides. numberanalytics.com |

Exploration of Novel Reactivity and Catalytic Applications for Labeled Phosphonium (B103445) Salts

Recent advancements have expanded the role of phosphonium salts beyond their traditional use in the Wittig reaction, with many now being employed as organocatalysts. researchgate.netacs.org Quaternary phosphonium salts can act as Lewis acid organocatalysts and phase-transfer catalysts. researchgate.netacs.org The introduction of a ¹³C label in this compound provides a powerful tool to investigate the mechanisms of these catalytic processes. By tracking the fate of the ¹³C-labeled methyl group, researchers can gain insights into catalyst activation, deactivation, and turnover.

Furthermore, the development of catalytic Wittig-type reactions, which aim to reduce the stoichiometric phosphine (B1218219) oxide waste, is a significant area of research. researchgate.net Using ¹³C-labeled phosphonium salts in these systems can help elucidate the P(III)/P(V) redox cycling mechanisms that are central to these catalytic processes. researchgate.net This understanding is crucial for designing more efficient and environmentally benign catalytic systems. numberanalytics.com

Advancement in Computational Modeling of Phosphonium Chemistry with Isotopic Precision

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding reaction mechanisms. nih.govresearchgate.netnih.gov For the Wittig reaction, computational studies have provided significant insights into the reaction pathway, including the structure of intermediates and transition states, and the factors governing stereoselectivity. researchgate.netacs.orgrsc.org

The use of this compound allows for a direct comparison between experimental data and computational predictions with isotopic precision. DFT calculations can be used to predict the ¹³C NMR chemical shifts of the labeled methyl group in the phosphonium salt, the resulting ylide, the oxaphosphetane intermediate, and the final alkene product. nih.govnih.gov This correlation between calculated and experimental data provides a powerful method for validating proposed reaction mechanisms. acs.org Recent high-level computational studies have largely dismissed the betaine (B1666868) intermediate in favor of a [2+2] cycloaddition mechanism, and the isotopic label can provide further experimental evidence to support these theoretical models. acs.orgrsc.orgmasterorganicchemistry.com

Table 2: Key Parameters from Computational Studies of the Wittig Reaction

| Parameter | Significance | Computational Method |

| Transition State Energies | Determines reaction kinetics and selectivity (E/Z). nih.gov | DFT, ab initio calculations |

| Intermediate Geometries | Elucidates the structure of species like the oxaphosphetane. rsc.org | Geometry optimization |

| ¹³C NMR Chemical Shifts | Allows for direct comparison with experimental data for labeled compounds. nih.gov | GIAO-DFT |

| Vibrational Frequencies | Confirms the nature of stationary points (minima or transition states). | Frequency calculations |

Development of New Analytical Tools Exploiting ¹³C-Labeling Beyond Current Capabilities

The presence of the ¹³C label in this compound enables the use of advanced analytical techniques to study complex chemical and biological systems. While traditional ¹³C NMR is a powerful tool, new methods are emerging that offer enhanced sensitivity and resolution.

One such technique is isotope-edited Total Correlation Spectroscopy (ITOCSY), a 2D NMR pulse sequence that separates the signals of ¹²C- and ¹³C-containing molecules into distinct spectra. nih.govacs.org This allows for the unambiguous identification and quantification of labeled metabolites in complex mixtures, which is particularly useful for metabolic flux analysis. nih.govacs.org Another promising area is the use of chemoselective derivatization with ¹⁵N-labeled reagents, which can enhance the sensitivity of NMR detection for ¹³C-labeled carboxylates and other functional groups. nih.gov

In mass spectrometry, isotopic labeling is crucial for differentiating biological signals from background noise and for determining molecular formulas. nih.gov Techniques like Isotopic Ratio Outlier Analysis (IROA) utilize specific isotopic labeling patterns to identify and quantify metabolites. frontiersin.org The ¹³C label from this compound, incorporated into a larger molecule via the Wittig reaction, can serve as a tracer in such studies. nih.gov

Interdisciplinary Research Incorporating ¹³C-Tracers from Phosphonium Ylides into Materials Science and Environmental Chemistry

The versatility of the Wittig reaction allows for the incorporation of the ¹³C-labeled methylene (B1212753) group from this compound into a wide range of molecules, opening up applications in materials science and environmental chemistry.

In materials science, ¹³C-labeled polymers are used to study polymer degradation, surface interactions, and mechanical properties. nih.govpolymersource.ca By synthesizing ¹³C-labeled monomers using a Wittig reaction with this compound, researchers can create polymers with precisely placed isotopic labels. rsc.org These labeled polymers can then be used to track their fate in various environments, providing valuable data for the design of biodegradable and sustainable materials. springernature.comd-nb.info For instance, studies on the biodegradation of ¹³C-labeled polyethylene (B3416737) have successfully traced the polymer's carbon into CO₂ and microbial biomass. nih.govresearchgate.net

In environmental chemistry, ¹³C-tracers are essential for studying the environmental fate and degradation pathways of pollutants. researchgate.net The Wittig reaction can be used to synthesize ¹³C-labeled analogues of pesticides, industrial chemicals, or other environmental contaminants. These labeled compounds can then be used in controlled laboratory studies to understand their degradation mechanisms and to identify breakdown products, which is crucial for assessing their environmental impact. researchgate.netwikipedia.org

Q & A

Q. What are the standard synthetic protocols for preparing Methyl-¹³C-triphenylphosphonium iodide in isotopic labeling studies?

Methyl-¹³C-triphenylphosphonium iodide is typically synthesized via alkylation of triphenylphosphine with methyl-¹³C iodide. A validated procedure involves suspending the compound in THF, reacting with a base (e.g., potassium tert-butoxide) at low temperatures (0°C), followed by reflux with substrates like nopinone. Purification via flash column chromatography (petroleum ether eluent) ensures removal of unreacted reagents while preserving volatile products .

Q. How is the successful incorporation of ¹³C confirmed in derivatives of Methyl-¹³C-triphenylphosphonium iodide?

High-resolution mass spectrometry (HRMS) and ¹H NMR are critical. HRMS identifies the mass shift corresponding to ¹³C incorporation (e.g., +1 Da for single ¹³C substitution). NMR spectra, such as the splitting patterns in ¹H signals due to coupling with ¹³C, provide additional confirmation. For example, in ¹³C-β-pinene synthesis, distinct J-coupling constants (e.g., J = 20.2–22.0 Hz) are observed in ¹H NMR .

Q. What precautions are necessary when handling volatile products synthesized using Methyl-¹³C-triphenylphosphonium iodide?